(-)-Albine
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Overview
Description
(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.
Scientific Research Applications
Albinism Research
Albinism Among Wild African Rodents :
- Pirlot (1958) discusses occurrences of albinism in African rodents, which might offer insights into genetic variations and environmental factors influencing albinism (Pirlot, 1958).
Albinism in Plants :
- Kumari et al. (2009) examine albinism in plants, particularly its impact on interspecific crosses and tissue culture experiments (Kumari, Clarke, Small, & Siddique, 2009).
Molecular Basis and Clinical Characterization of Albinism :
- Gargiulo et al. (2011) provide insights into the molecular basis of albinism in humans, focusing on genetic mutations and clinical manifestations (Gargiulo et al., 2011).
Alkaloid Research
Molecular Genetics of Alkaloid Biosynthesis in Nicotiana tabacum :
- Dewey and Xie (2013) discuss the biosynthesis of alkaloids in tobacco, a process potentially analogous to the biosynthesis pathways of other alkaloids, possibly including (-)-Albine (Dewey & Xie, 2013).
Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species :
- Song et al. (2022) review the composition and biosynthesis of alkaloids in Dendrobium, which might provide a comparative perspective for understanding this compound (Song et al., 2022).
Lupin Alkaloids from the Seeds of Lupinus termis :
- Mohamed et al. (1991) describe lupin alkaloids, including this compound, isolated from Lupinus termis seeds, providing a direct reference to this compound (Mohamed et al., 1991).
Properties
CAS No. |
53915-26-7 |
---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |
InChI Key |
QJVOZXGJOGJKPT-IGHBBLSQSA-N |
Isomeric SMILES |
C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |
SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Canonical SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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